5-Morpholin-4-YL-5-oxopentanoic acid

Descripción general

Descripción

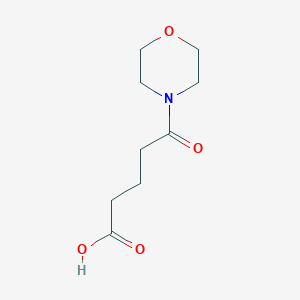

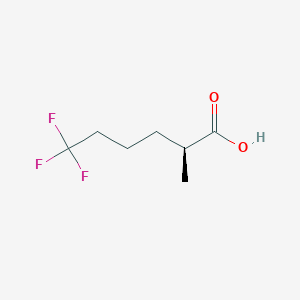

5-Morpholin-4-YL-5-oxopentanoic acid is a chemical compound with the molecular formula C9H17NO3 . It is a derivative of morpholine, a common heterocyclic amine .

Synthesis Analysis

The synthesis of morpholine derivatives has been studied extensively . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Molecular Structure Analysis

The molecular structure of 5-Morpholin-4-YL-5-oxopentanoic acid contains a total of 37 bond(s); 18 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) .Chemical Reactions Analysis

The reactions of morpholine derivatives with arylsulfonyl azides have been studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Aplicaciones Científicas De Investigación

- Researchers have investigated the antibacterial properties of 5-Morpholin-4-YL-5-oxopentanoic acid. It may exhibit inhibitory effects against certain bacterial strains, making it a candidate for antimicrobial drug development .

- This compound belongs to the class of N’-sulfonylamidines, which have been associated with suppressing cell differentiation involved in bone tissue destruction. Thus, 5-Morpholin-4-YL-5-oxopentanoic acid could potentially play a role in bone health research .

- Preliminary studies suggest that N’-sulfonylamidines, including 5-Morpholin-4-YL-5-oxopentanoic acid, might inhibit dopamine transport. This property could be relevant in neurological research and drug discovery .

- The incorporation of two morpholine rings into the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties aims to improve solubility in organic solvents. Enhanced solubility facilitates characterization of chemical and biological properties .

- Researchers have used 5-Morpholin-4-YL-5-oxopentanoic acid as an intermediate in the synthesis of more complex compounds. Its reactivity and functional groups make it valuable for constructing novel molecules .

- Given its 1,2,3-thiadiazole framework, this compound may serve as a scaffold for designing new drugs. Researchers explore modifications around the morpholine and sulfonamide groups to create derivatives with specific pharmacological activities .

Antibacterial Activity

Bone Tissue Preservation

Dopamine Transport Inhibition

Solubility Enhancement

Chemical Synthesis Intermediates

Thiadiazole-Based Drug Design

Mecanismo De Acción

Target of Action

The primary target of 5-Morpholin-4-YL-5-oxopentanoic acid is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in both the tricarboxylic acid (TCA) cycle and the respiration chain .

Mode of Action

5-Morpholin-4-YL-5-oxopentanoic acid acts as a succinate dehydrogenase inhibitor (SDHI) . The compound binds to the SDH enzyme, disrupting its function . This disruption affects the mitochondrial TCA cycle and respiration chain, leading to the inhibition of fungal growth .

Biochemical Pathways

The main biochemical pathway affected by 5-Morpholin-4-YL-5-oxopentanoic acid is the TCA cycle . By inhibiting SDH, the compound disrupts the TCA cycle, which is essential for energy production in cells . This disruption also affects the respiration chain, further hindering energy production and leading to cell death .

Pharmacokinetics

The compound’s molecular weight is201.2197 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of 5-Morpholin-4-YL-5-oxopentanoic acid’s action is the inhibition of fungal growth . By disrupting the TCA cycle and respiration chain, the compound deprives fungal cells of the energy they need to grow and reproduce .

Safety and Hazards

Direcciones Futuras

The synthesis and study of morpholine derivatives, including 5-Morpholin-4-YL-5-oxopentanoic acid, continue to be an active area of research due to their wide range of biological activities . Future work could involve exploring new synthetic routes, studying their reactions with other compounds, and investigating their potential applications in various fields .

Propiedades

IUPAC Name |

5-morpholin-4-yl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c11-8(2-1-3-9(12)13)10-4-6-14-7-5-10/h1-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIUIFMGXFFOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide](/img/structure/B2812986.png)

![(Z)-ethyl 2-(2-((2-phenoxyacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2812992.png)

![1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2812994.png)

![methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2812997.png)

![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)